heptadecanoyl-CoA

Catalog No.
S617451
CAS No.
3546-17-6
M.F
C38H68N7O17P3S
M. Wt
1020.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
heptadecanoyl-CoA

CAS Number

3546-17-6

Product Name

heptadecanoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate

Molecular Formula

C38H68N7O17P3S

Molecular Weight

1020.0 g/mol

InChI

InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1

InChI Key

DRABUZIHHACUPI-DUPKZGIXSA-N

SMILES

Array

Synonyms

coenzyme A, heptadecanoyl-, coenzyme A, heptadecyl-, heptadecanoyl-CoA, heptadecanoyl-coenzyme A, heptadecyl-CoA, heptadecyl-coenzyme A

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

The exact mass of the compound Heptadecanoyl-coa is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Heptadecanoyl-CoA (CAS 3546-17-6) is a 17-carbon, saturated long-chain acyl-coenzyme A derivative that serves as a critical analytical and biochemical standard. In commercial procurement, it is primarily sourced by lipidomics core facilities, clinical laboratories, and pharmaceutical assay developers as a high-purity internal standard. Because odd-chain fatty acids are virtually absent in mammalian biology, heptadecanoyl-CoA provides an essential structurally homologous baseline for the extraction, chromatographic separation, and mass spectrometric quantification of highly abundant even-chain endogenous lipids, such as palmitoyl-CoA and stearoyl-CoA . Its precise physicochemical mimicry of these biological targets ensures accurate normalization of matrix effects and extraction recoveries in complex tissue homogenates [1].

Substituting heptadecanoyl-CoA with generic even-chain acyl-CoAs (e.g., palmitoyl-CoA or stearoyl-CoA) in quantitative workflows results in analytical failure due to massive endogenous background interference. Mammalian tissues naturally contain high and variable concentrations of C16:0 and C18:0 thioesters, making them impossible to use as baseline-resolved internal standards[1]. Conversely, attempting to substitute with cheaper, short-chain odd-carbon standards (like valeryl-CoA) fails because their hydrophilicity alters their partitioning behavior during Bligh-Dyer extractions, leading to mismatched recovery rates compared to long-chain targets [2]. Heptadecanoyl-CoA is required because it closely matches the lipophilicity, ionization efficiency, and chromatographic retention times of target long-chain acyl-CoAs while maintaining mass-spectral isolation from endogenous biological noise [1].

Absolute Extraction Recovery and Normalization in Complex Matrices

In high-performance liquid chromatography and LC-MS/MS workflows, the accurate quantification of long-chain acyl-CoAs requires an internal standard that partitions identically to the analytes during organic extraction. Studies utilizing heptadecanoyl-CoA as the internal standard demonstrate robust extraction recoveries ranging from 90% to 111% across varying hydrophobicity profiles, enabling limits of detection (LOD) as low as 1–5 fmol [1]. In contrast, utilizing unspiked endogenous baselines or structurally mismatched short-chain CoAs yields highly variable recovery data due to phase-separation losses, rendering them unusable for normalization[2].

Evidence DimensionExtraction recovery and analytical accuracy
Target Compound Data90–111% recovery with 1–5 fmol LOD using C17:0-CoA standard
Comparator Or BaselineEndogenous even-chain CoAs (Unusable/0% normalization utility due to background variance)
Quantified Difference>90% absolute normalization accuracy vs. complete analytical failure
ConditionsLC-MS/MS quantification following methanolic/chloroform tissue extraction

Procurement of this specific standard guarantees reproducible, absolute quantification of lipid species in complex biological matrices, preventing costly data artifacts in clinical lipidomics.

Mass Spectrometric Signal Isolation and Multiplexing Capability

Heptadecanoyl-CoA provides critical mass-spectral separation from highly abundant endogenous lipids. During targeted Selected Reaction Monitoring (SRM), heptadecanoyl-CoA yields a distinct precursor-to-product ion transition of m/z 1020 to 513[1]. This provides a definitive 14 Da mass shift compared to the closest endogenous analog, palmitoyl-CoA (m/z 1006), and a 28 Da shift from stearoyl-CoA (m/z 1034) [2]. This quantitative mass difference eliminates isotopic envelope overlap, ensuring that the internal standard signal is isolated from biological background noise.

Evidence DimensionPrecursor m/z isolation
Target Compound Datam/z 1020 (Heptadecanoyl-CoA)
Comparator Or Baselinem/z 1006 (Palmitoyl-CoA baseline)
Quantified Difference14 Da mass resolution
ConditionsPositive electrospray ionization (ESI) tandem mass spectrometry (LC-MS/MS)

This absolute mass separation prevents cross-talk in multiplexed lipidomic panels, allowing buyers to confidently run high-throughput assays without signal contamination.

Reaction Termination and Normalization in Enzymatic Kinetic Assays

In in vitro enzymatic assays evaluating Acyl-CoA Synthetase (ACSL) activity, precise quantification of newly synthesized acyl-CoAs is vulnerable to sample loss during protein precipitation and centrifugation. Standardized protocols utilize a spike-in of 5 pmol heptadecanoyl-CoA delivered simultaneously with 1 mL of methanol to terminate the reaction and provide a reference point [1]. Compared to assays lacking a matched long-chain internal standard, the inclusion of heptadecanoyl-CoA normalizes variations across 20,000 x g centrifugation and solvent evaporation steps, directly enabling the calculation of specific enzyme activity for highly unsaturated targets like arachidonoyl-CoA [2].

Evidence DimensionAssay normalization during protein precipitation
Target Compound Data5 pmol C17:0-CoA spike-in yields normalized specific activity
Comparator Or BaselineAssays without matched internal standards
Quantified DifferenceElimination of sample-loss variance during 20,000 x g centrifugation
ConditionsRecombinant human ACSL4/ACSL6 kinetic assays with LC-MS/MS readout

Utilizing this compound as a termination and normalization reagent directly improves the reproducibility of IC50 and kinetic data in pharmaceutical drug discovery screening.

Absolute Quantification in Clinical Lipidomics

Directly downstream of its reliable extraction recovery and mass-spectral isolation, heptadecanoyl-CoA is a highly validated internal standard for profiling long-chain acyl-CoAs in clinical tissue biopsies (e.g., liver, muscle) and metabolic disease models. Its use allows core facilities to achieve femtomolar detection limits without endogenous background interference[1].

High-Throughput Screening of Acyl-CoA Synthetase (ACSL) Inhibitors

Because it mimics the physicochemical properties of C16/C18 products while remaining analytically distinct, heptadecanoyl-CoA is heavily utilized to terminate in vitro enzymatic reactions and normalize LC-MS/MS readouts. This ensures high reproducibility when calculating enzyme kinetics or evaluating the efficacy of novel ACSL4/ACSL6 inhibitors in drug discovery pipelines[2].

Metabolic Flux and Isotope Enrichment Analysis

In advanced metabolic tracking studies using [U-13C]-labeled fatty acids, heptadecanoyl-CoA serves as the stable, unlabeled reference anchor. Its distinct m/z 1020 transition allows researchers to accurately calculate the mole percentage excess (MPE) of newly synthesized isotopologues, providing critical data on cellular metabolic shifts during disease states [3].

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

1019.36052589 Da

Monoisotopic Mass

1019.36052589 Da

Heavy Atom Count

66

Other CAS

3546-17-6

Wikipedia

Heptadecanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 08-15-2023

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